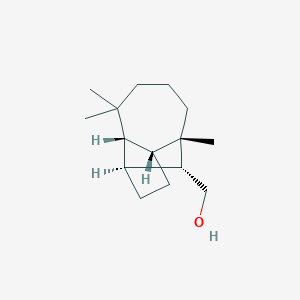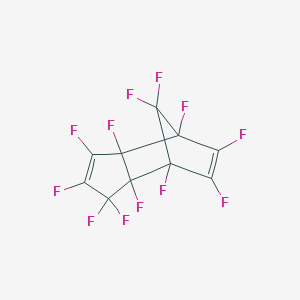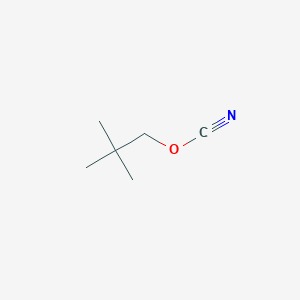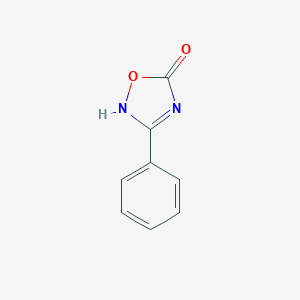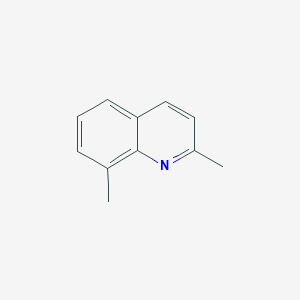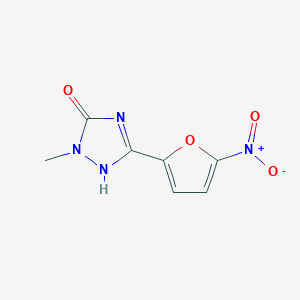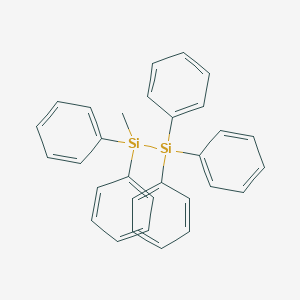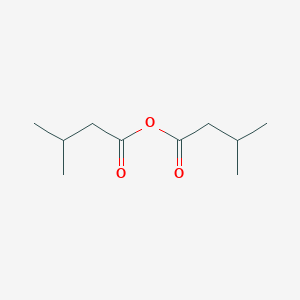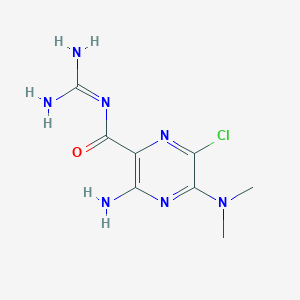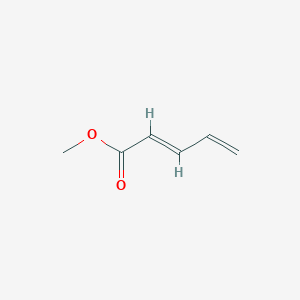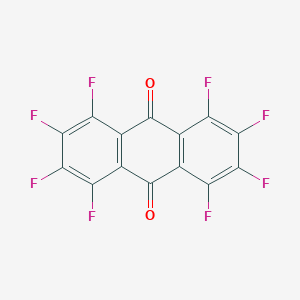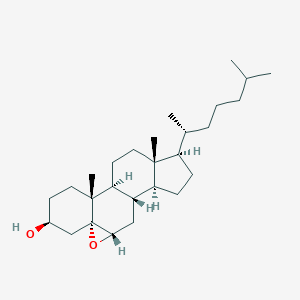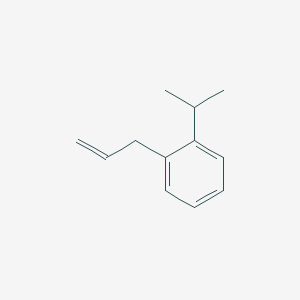
3-(2-Isopropylphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropylphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with an isopropyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)-1-propene typically involves the alkylation of 2-isopropylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 2-isopropylphenyl chloride reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. Catalytic processes involving zeolites or other solid acid catalysts are often employed to enhance the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions
3-(2-Isopropylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield the corresponding alkane.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and osmium tetroxide are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.
Substitution: Halogenating agents such as bromine or chlorine, along with Lewis acids like aluminum chloride, are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated alkanes.
Substitution: Halogenated derivatives, nitro compounds, and sulfonated products.
科学研究应用
3-(2-Isopropylphenyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism by which 3-(2-Isopropylphenyl)-1-propene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electrophilic attack by oxidizing agents, leading to the formation of epoxides or alcohols. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
相似化合物的比较
Similar Compounds
3-(2-Methylphenyl)-1-propene: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-Ethylphenyl)-1-propene: Contains an ethyl group at the ortho position.
3-(2-Propylphenyl)-1-propene: Features a propyl group instead of an isopropyl group.
Uniqueness
3-(2-Isopropylphenyl)-1-propene is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with biological targets, making it distinct from its analogs.
属性
IUPAC Name |
1-propan-2-yl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-7-11-8-5-6-9-12(11)10(2)3/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAKNNKATUEICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267734 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-06-0 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
